Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1363405-66-6
VCID: VC3023581
InChI: InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-5-17-4-6(15)3-7(9(17)16-8)11(12,13)14/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)I
Molecular Formula: C11H8F3IN2O2
Molecular Weight: 384.09 g/mol

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

CAS No.: 1363405-66-6

Cat. No.: VC3023581

Molecular Formula: C11H8F3IN2O2

Molecular Weight: 384.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate - 1363405-66-6

Specification

CAS No. 1363405-66-6
Molecular Formula C11H8F3IN2O2
Molecular Weight 384.09 g/mol
IUPAC Name ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-5-17-4-6(15)3-7(9(17)16-8)11(12,13)14/h3-5H,2H2,1H3
Standard InChI Key FMSXOZWTVWZJMG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)I
Canonical SMILES CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)I

Introduction

Basic Properties and Structural Characteristics

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is characterized by its bicyclic structure featuring fused imidazole and pyridine rings, with distinctive functional groups in specific positions. The compound possesses an ethyl ester group, an iodine atom at the 6th position, and a trifluoromethyl group at the 8th position on the imidazo[1,2-A]pyridine ring system .

Chemical Identity

The compound is identified by several standardized chemical identifiers, as detailed in Table 1 below:

ParameterValue
CAS Number1363405-66-6
Molecular FormulaC11H8F3IN2O2
Molecular Weight384.09 g/mol
IUPAC Nameethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
InChI KeyFMSXOZWTVWZJMG-UHFFFAOYSA-N
SMILES NotationCCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)I

Table 1: Chemical identifiers for Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Structural Features

The structure of Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate incorporates several key features that influence its physical, chemical, and potential biological properties:

  • The imidazo[1,2-A]pyridine core consists of a fused bicyclic system combining imidazole and pyridine rings, providing a rigid scaffold with multiple potential interaction sites .

  • The iodine atom at the 6-position serves as a potential site for various transformations, particularly in cross-coupling reactions, making this compound valuable as a synthetic intermediate.

  • The trifluoromethyl group at the 8-position enhances the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties for medicinal chemistry applications.

  • The ethyl ester functionality can undergo hydrolysis or transesterification reactions, allowing for further derivatization at this position.

Base/CatalystSolvent SystemTemperature (°C)Reaction Time (h)Reported Yield (%)
NoneMethanol/1,2-dimethoxyethane801442
Sodium bicarbonateEthanol854Not specified
NoneEthanol8048Not specified
Sodium bicarbonate1,4-dioxane1001298

Table 2: Reaction conditions for the synthesis of imidazo[1,2-A]pyridine derivatives

Chemical Reactivity and Transformations

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate possesses several reactive sites that can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Reactivity of the Iodine Substituent

The iodine atom at the 6-position is particularly reactive toward various substitution reactions, especially cross-coupling processes such as:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Stille coupling with organostannanes

Research Applications and Biological Significance

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate and structurally related compounds have attracted interest in various scientific research domains due to their diverse potential applications.

Synthetic Building Block

The compound serves as a valuable synthetic intermediate for the preparation of more complex molecules with potential applications in:

  • Development of pharmaceutical agents

  • Creation of functional materials

  • Synthesis of chemical probes for biological studies

  • Design of novel catalysts and ligands

Comparison with Related Compounds

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate belongs to a family of structurally related compounds with varying substituents and arrangements. Comparing these analogues provides insights into structure-activity relationships and potential applications.

Structural Analogues

Table 3 presents a comparison of key properties among structural analogues:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate1363405-66-6C11H8F3IN2O2384.09Reference compound
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate860457-99-4C11H9F3N2O2258.20Lacks iodine at 6-position
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate353258-31-8C11H8ClF3N2O2292.64Chloro at 8-position instead of trifluoromethyl; no iodine
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate900019-79-6C11H8F3IN2O2384.09Trifluoromethyl at 2-position; carboxylate at 3-position
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate1135283-39-4C11H8F3IN2O2384.09Iodine at 8-position; trifluoromethyl at 6-position

Table 3: Comparison of Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate with structural analogues

Structure-Property Relationships

The position and nature of substituents significantly influence the properties of these compounds:

  • The presence of iodine increases molecular weight and provides a reactive site for coupling reactions

  • The trifluoromethyl group enhances lipophilicity and metabolic stability

  • The position of substituents affects electronic distribution and potential binding interactions with biological targets

  • Variations in halogen substitution (chloro vs. iodo) impact reactivity patterns and potential biological activities

Physical and Spectroscopic Properties

The physical and spectroscopic properties of Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate provide valuable information for its identification, characterization, and purity assessment.

Physical Properties

While specific physical property data for Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is limited in the available literature, some properties can be inferred from related compounds:

  • The compound is likely a crystalline solid at room temperature

  • It is expected to have limited water solubility due to its lipophilic nature

  • The calculated XLogP3 value of 3.8 indicates significant lipophilicity, suggesting good membrane permeability

  • The compound contains no hydrogen bond donors but has 6 hydrogen bond acceptors, influencing its intermolecular interactions

Spectroscopic Characteristics

Spectroscopic data is essential for structural confirmation and purity assessment of Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate:

  • NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for the ethyl ester group (triplet for CH3 and quartet for CH2), aromatic protons of the imidazopyridine core, and coupling patterns influenced by the trifluoromethyl group.

  • Mass Spectrometry: The compound would exhibit a molecular ion peak at m/z 384.09, corresponding to its molecular weight, with fragmentation patterns reflecting the loss of ethyl, carboxylate, and iodine groups.

  • IR Spectroscopy: Key absorption bands would include ester carbonyl stretching (approximately 1700-1750 cm-1), C-F stretching (1000-1400 cm-1), and aromatic C=C and C=N stretching (1400-1600 cm-1).

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